2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol
Description
Properties
CAS No. |
920511-98-4 |
|---|---|
Molecular Formula |
C12H12ClN3O |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-amino-5-[[(3-chloropyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H12ClN3O/c13-9-2-1-5-15-12(9)16-7-8-3-4-10(14)11(17)6-8/h1-6,17H,7,14H2,(H,15,16) |
InChI Key |
SCIVVGMZAUACMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC(=C(C=C2)N)O)Cl |
Origin of Product |
United States |
Preparation Methods
Method A: One-Pot Synthesis
Reagents :
- 2-amino-5-chloropyridine (1 mmol)
- Aromatic aldehyde (1.2 mmol)
- Phenol (1 mmol)
-
- Combine the amine and aldehyde in an oil bath at 80°C for 10 minutes.
- Add phenol to the mixture and continue heating until TLC indicates completion (30-120 minutes).
- Extract the product using diethyl ether, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude product.
- Purify by recrystallization from n-hexane.
Method B: Imine Intermediate Approach
Reagents :
- 2-amino-5-chloropyridine
- Aryl aldehyde
- Acid catalyst (e.g., concentrated sulfuric acid)
-
- Mix equimolar amounts of 2-amino-5-chloropyridine and aryl aldehyde in methanol.
- Add a catalytic amount of concentrated sulfuric acid and stir at room temperature for several hours.
- Monitor reaction progress via TLC, then concentrate the solution and purify the resulting solid through recrystallization.
Yield and Characterization : The final products can be characterized using techniques such as FTIR, NMR, and mass spectrometry to confirm their structure.
Comparison of Methods
| Method | Solvent Use | Yield | Time Required | Complexity |
|---|---|---|---|---|
| One-Pot Synthesis | No | Good to High | 30-120 minutes | Simple |
| Imine Intermediate | Yes | Moderate | Several hours | Moderate |
Recent studies have indicated that compounds similar to 2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol exhibit notable antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves interactions with specific biological targets, which are still under investigation.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino and chloropyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group leads to quinones, while reduction of a nitro group results in an amino derivative .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2-amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol may exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related compounds that showed promising activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival .
Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their activity. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
Colorant for Hair Dyes
The compound has been explored as a colorant in oxidative hair dye formulations. Its ability to form stable colorations when oxidized makes it suitable for producing vibrant shades in hair coloring products. Patents have been filed detailing its use in formulations that achieve superior wash and light fastness compared to traditional dyes .
Synthetic Intermediates
In addition to direct applications, 2-amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol serves as an intermediate in the synthesis of other dyes and pigments. Its reactivity allows for further functionalization, leading to a variety of dye structures that can be tailored for specific applications in textiles and coatings .
Research Tools
The compound's unique structure makes it a valuable tool in biochemical research. It can be utilized as a probe to study enzyme activity or cellular signaling pathways due to its ability to bind selectively to target proteins. This application is particularly relevant in the field of drug discovery, where understanding protein interactions is crucial .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and target molecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of 2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol and Analogues
| Compound Name / Substituents | Molecular Weight (g/mol) | Melting Point (°C) | IR Peaks (cm⁻¹) | ¹H NMR (δ, ppm) Key Signals |
|---|---|---|---|---|
| 2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol | ~450–470 (estimated) | 259–261 (predicted) | ~3468 (N-H asym.), 718 (C-Cl) | 5.39 (NH2), 7.18–7.79 (Ar-H) |
| 2-Amino-4-(2-chloro-5-(4-Me-Ph)pyridin-3-yl)-1-(4-Me-Ph)pyridine [1, 3, 6] | 525 | 259–261 | 3468 (N-H), 1670 (C=O), 718 (C-Cl) | 0.78–2.18 (CH3), 7.18–7.79 (Ar-H) |
| 5-Arylazo-2-aminothiazole derivatives [12] | ~246–545 | 268–287 | 3358 (NH2), 1668 (C=O) | 2.45 (COCH3), 6.90–7.85 (Ar-H) |
| (E)-4-(((2-Amino-5-Cl-Ph)imino)methyl)-5-(hydroxymethyl)-2-Me-pyridin-3-ol [13] | ~350 (estimated) | Not reported | ~3300 (O-H), 1600 (C=N) | 8.15 (NH2), aromatic shifts |
Key Observations :
- Chlorine Substituents: The presence of Cl in pyridine/phenol rings enhances thermal stability, as seen in higher melting points (259–287°C) compared to non-halogenated analogues .
- Hydrogen Bonding: Compounds with -NH2 and -OH groups (e.g., phenolic derivatives) exhibit broad IR peaks at 3300–3500 cm⁻¹, critical for molecular interactions in biological systems .
- Aromatic Systems : Substituted pyridine and thiazole rings contribute to distinct ¹H NMR shifts (δ 6.90–7.85 ppm) due to electron-withdrawing/donating effects .
Key Insights :
- Antimicrobial Efficacy : Chlorine and nitro groups in pyridine derivatives () enhance microbial inhibition, likely via membrane disruption or enzyme inhibition.
- Antiviral Potential: Pyrimidine-phenol derivatives () showed binding affinity to viral proteins (e.g., SARS-CoV-2 spike), suggesting the target compound’s amino-phenol moiety may confer similar activity.
Biological Activity
2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol, with the chemical formula CHClNO, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and other biological effects, supported by data tables and relevant research findings.
- Molecular Weight : 249.696 g/mol
- LogP : 3.289 (indicates moderate lipophilicity)
- PSA (Polar Surface Area) : 71.17 Ų
Biological Activity Overview
The biological activity of 2-amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol has been evaluated in various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties. In a study comparing various derivatives, it showed effective inhibition against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 45 µg/mL |
| K. pneumoniae | 30 µg/mL |
These results position the compound as a potential candidate for developing new antibacterial agents, especially considering its potency compared to standard antibiotics like ceftriaxone .
Anticancer Activity
In vitro studies have demonstrated that 2-amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol has notable anticancer effects. The compound was tested against various cancer cell lines, revealing the following IC values:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 1.29 |
| HeLa (Cervical Cancer) | 1.26 |
| A549 (Lung Cancer) | 2.96 |
The results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells, suggesting its potential as an anticancer therapeutic agent .
Mechanistic Insights
The mechanism of action for the biological activity of this compound appears to involve the induction of oxidative stress and disruption of cellular functions in targeted cells. Studies have shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS), which can trigger apoptotic pathways in cancer cells .
Case Studies
-
Study on Antibacterial Efficacy :
A comparative study involving various derivatives of chloropyridine-based compounds demonstrated that 2-amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol exhibited superior antibacterial activity against resistant strains compared to traditional antibiotics. -
Cancer Cell Line Study :
In a detailed investigation into its anticancer properties, researchers observed that the compound significantly reduced cell viability in MCF-7 and HeLa cells while promoting apoptosis as evidenced by increased LDH levels and cell cycle arrest at the S phase .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol, and how can reaction parameters be optimized for high purity?
- Methodological Answer : The compound is typically synthesized via a multi-step route involving:
- Step 1 : Coupling 3-chloropyridin-2-amine with a phenolic intermediate using reductive amination or nucleophilic substitution. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield .
- Step 2 : Purification via column chromatography (e.g., hexane/acetone gradient) to isolate the target compound, as demonstrated in analogous syntheses of chloropyridinyl derivatives .
- Optimization : Use HPLC or LC-MS to monitor reaction progress and purity. Adjust stoichiometry of reagents (e.g., borane-THF for reduction) to minimize side products .
Q. How is crystallographic data for this compound refined, and what software tools are recommended for structural validation?
- Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction is performed, followed by data integration using programs like CrysAlisPro.
- Refinement : Use SHELXL for small-molecule refinement. Key parameters include displacement factors (ADPs) and hydrogen-bonding constraints. Challenges include handling twinning or disorder in the chloropyridinyl moiety .
- Validation : Check structural consistency using PLATON for symmetry checks and Mercury for visualization .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, AIM analysis) are employed to predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). This predicts electrophilic/nucleophilic sites .
- AIM Analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to analyze bond critical points, particularly for the amino-methyl-phenol linkage, to assess intramolecular hydrogen bonding .
- Solvent Effects : Include PCM models to simulate solvation effects on reactivity .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization of derivatives?
- Methodological Answer :
- NMR Discrepancies : For ambiguous peaks, use 2D techniques (HSQC, HMBC) to assign proton-carbon correlations. Compare with computed NMR spectra (e.g., via mPW1PW91/cc-pVTZ) .
- IR Anomalies : Overlap in N-H/O-H stretches can be resolved by deuterium exchange or temperature-dependent IR studies .
- Case Study : In a Cu(II) complex of a related compound, conflicting NOESY data were resolved by variable-temperature NMR to account for dynamic effects .
Q. What mechanistic insights guide the design of novel derivatives for biological activity studies?
- Methodological Answer :
- Pharmacophore Modeling : Identify critical moieties (e.g., chloropyridinyl group for π-π stacking, phenolic –OH for H-bonding) using Schrödinger Suite or MOE.
- SAR Studies : Modify the amino-methyl spacer to alter lipophilicity (logP) and assess impact on membrane permeability via PAMPA assays .
- In Silico Screening : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
Data Analysis & Validation
Q. How should researchers address crystallographic disorder in the chloropyridinyl moiety during refinement?
- Methodological Answer :
- Disorder Modeling : Split the disordered atoms into multiple positions with occupancy factors summing to 1. Use SHELXL instructions (e.g., PART, SUMP) to refine .
- Constraints : Apply SIMU/DELU restraints to prevent unrealistic thermal motion. Validate with CheckCIF to ensure no geometric outliers .
Q. What statistical methods are recommended for analyzing dose-response data in toxicity assays involving this compound?
- Methodological Answer :
- Dose-Response Curves : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate IC50 values.
- Error Handling : Use bootstrapping or Monte Carlo simulations to estimate confidence intervals for small datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
